molecular formula C19H28N4O B6009102 2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol

2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol

Cat. No.: B6009102
M. Wt: 328.5 g/mol
InChI Key: VMBKSQNIXOHPSS-UHFFFAOYSA-N
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Description

2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol is a complex organic compound featuring a pyrazole ring, a piperazine ring, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol typically involves multiple steps. One common approach is the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The piperazine ring can be introduced through a nucleophilic substitution reaction involving an appropriate halide precursor. The final step involves the addition of the ethanol group through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include oxidized derivatives of the ethanol group, reduced pyrazole derivatives, and substituted piperazine derivatives.

Scientific Research Applications

2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the ethanol group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole and piperazine rings, along with the ethanol group, allows for a diverse range of interactions and applications.

Properties

IUPAC Name

2-[4-[(5-phenyl-1H-pyrazol-4-yl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-15(2)23-10-9-22(14-18(23)8-11-24)13-17-12-20-21-19(17)16-6-4-3-5-7-16/h3-7,12,15,18,24H,8-11,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBKSQNIXOHPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1CCO)CC2=C(NN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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